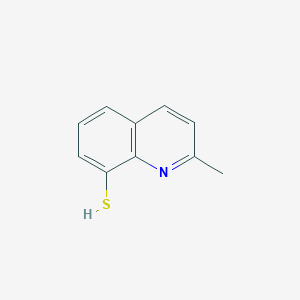

2-methylquinoline-8-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-8-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIAZPVQMPQZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461554 | |

| Record name | 8-Quinolinethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10222-10-3 | |

| Record name | 8-Quinolinethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Quinoline Based Scaffolds in Contemporary Chemistry

Quinoline (B57606), a fused heterocyclic system, is considered a "privileged scaffold" in medicinal and pharmaceutical chemistry. researchgate.netrsc.orgnih.gov This designation stems from the frequent appearance of the quinoline nucleus in a wide array of natural products, particularly alkaloids, and in many pharmacologically active synthetic compounds. rsc.org The versatility of the quinoline ring allows it to serve as a foundational building block for designing novel therapeutic agents. nih.govresearchgate.net

The significance of quinoline derivatives spans a broad spectrum of biological activities, including:

Anticancer: Compounds like lenvatinib (B1674733) and cabozantinib, which feature a quinoline core, have been approved as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) for treating various cancers. researchgate.net

Antimalarial: The quinoline motif is a cornerstone in the synthesis of numerous antimalarial drugs, such as chloroquine, mefloquine, and quinine (B1679958) itself. rsc.org

Antimicrobial and Antibacterial: Fluoroquinolones, a major class of antibiotics including ciprofloxacin, are based on the quinoline structure. rsc.org

Other Therapeutic Areas: The functionalization of the quinoline scaffold has led to the development of drugs with anti-inflammatory, antiviral, antitubercular, and anticonvulsant properties. rsc.orgnih.govresearchgate.net

The development of new synthetic methodologies, including green chemistry approaches, continues to make the synthesis of quinoline derivatives more efficient and environmentally friendly. rsc.org The Friedlander synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone, remains one of the most convenient and widely explored methods for preparing quinoline scaffolds. rsc.org

Overview of Thiol Functionalized Heterocycles in Diverse Scientific Domains

Foundational Synthetic Routes to Quinoline-8-thiols

The synthesis of the quinoline (B57606) scaffold, the core of 2-methylquinoline-8-thiol, can be achieved through several classic named reactions. These include the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedlander syntheses, which have been fundamental in quinoline chemistry for over a century. researchgate.net The Friedlander annulation, for instance, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often under acidic or basic conditions, to construct the quinoline ring system. rsc.org

Once the quinoline ring is formed, the introduction of a thiol group at the 8-position is a key step. A common approach involves the diazotization of 8-aminoquinoline (B160924), followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile. Another method is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 8-position with a thiolating agent.

For the specific synthesis of this compound, a precursor like 2-methyl-8-aminoquinoline can be utilized. The amino group can be converted to a diazonium salt, which is then reacted with a sulfur source. Alternatively, direct thiolation methods on the quinoline ring are being explored, although regioselectivity can be a challenge.

Advanced Functionalization and Derivatization Strategies

Modern synthetic chemistry offers a variety of advanced methods to functionalize and derivatize the this compound scaffold, enabling the creation of a diverse library of compounds with tailored properties.

Selective C(sp³)-H Activation and Functionalization at the 2-Methyl Position of Quinoline Derivatives

The methyl group at the 2-position of the quinoline ring presents a site for selective functionalization through C(sp³)-H activation. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route. Transition metals like rhodium, palladium, and copper have been successfully employed to catalyze the functionalization of the 2-methyl group. mdpi.comresearchgate.net For instance, Rh(III)-catalyzed C(sp³)–H activation of 8-methylquinolines has been used to introduce various functional groups. researchgate.netrsc.org

Metal-free methods are also emerging as a greener alternative. Visible-light-induced protocols have been developed for the direct functionalization of 2-methylquinolines under environmentally friendly conditions. acs.org Catalyst-free methods for the benzylic C(sp³)–H functionalization of methylquinolines have also been reported, offering a simple and efficient route for creating new C-C bonds. tandfonline.com These reactions often proceed via the activation of the C-H bond, followed by nucleophilic addition to an electrophile. tandfonline.comacs.org

A range of functional groups can be introduced at the 2-methyl position, including aryl, heteroaryl, alkenyl, alkyl, and amino groups. mdpi.com The choice of catalyst and reaction conditions plays a crucial role in determining the outcome of the functionalization.

| Catalyst System | Functional Group Introduced | Reference |

| Rh(III) | Indole | rsc.org |

| Pd(OAc)₂ | Aryl | mdpi.com |

| CuBr | Sulfoximine | mdpi.com |

| Metal-free (Visible Light) | Diacetyl, Ethyl pyruvate | acs.org |

| Catalyst-free | Tryptanthrin | tandfonline.com |

Regioselective Thiolation Reactions of Quinoline Scaffolds

Introducing a thiol group at a specific position on the quinoline ring requires regioselective control. Direct thiolation of the quinoline ring can be challenging due to the presence of multiple reactive sites. However, several methods have been developed to achieve regioselective thiolation, particularly at the C2 and C8 positions.

One common strategy involves the use of quinoline N-oxides. The N-oxide group activates the C2 position towards nucleophilic attack, allowing for regioselective thiolation. Metal-free methods have been developed for the C2-thiolation of quinoline N-oxides using thiophenols in the presence of p-toluenesulfonyl chloride (TsCl) in water at room temperature. rsc.orgrsc.org This method is advantageous due to its mild conditions and use of a green solvent. rsc.org It has been shown that the reaction is exclusively regioselective for the 2-position, as no reaction occurs with 2-methylquinoline (B7769805) N-oxide under the same conditions. rsc.org

For thiolation at the 8-position, pre-functionalization of the quinoline ring is often necessary. This can involve the introduction of a leaving group, such as a halogen, at the 8-position, followed by nucleophilic substitution with a thiolating agent.

| Reagent/Catalyst | Position of Thiolation | Substrate | Reference |

| Thiophenols/TsCl | C2 | Quinoline N-oxide | rsc.orgrsc.org |

| Thiourea (B124793) | C4 | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |

| Ethanethiol, Butanethiol, Thiophenol | C4 | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |

Nucleophilic Substitution Reactions in the Formation of Thiol Analogues

Nucleophilic substitution is a fundamental reaction in organic synthesis and is widely used in the preparation of thiol analogues of quinolines. This often involves the displacement of a leaving group, typically a halide, by a sulfur-containing nucleophile. For instance, 4-chloro-2-methylquinolines can react with secondary amines in the presence of a base like N,N-diisopropylethylamine (Hunig's base) to form the corresponding 4-amino derivatives. heteroletters.org A similar strategy can be employed with sulfur nucleophiles to introduce a thiol or thioether group.

The reactivity of the quinoline ring towards nucleophilic substitution is influenced by the position of the leaving group. Generally, the 2- and 4-positions are more activated towards nucleophilic attack than other positions. clockss.org The choice of solvent and reaction conditions can also play a significant role in the outcome of the reaction.

In some cases, unexpected chemoselectivity can be observed. For example, the reaction of 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline with thiols resulted in the selective substitution of the dimethylamino group at the 4-position, despite the methoxy (B1213986) group at the 2-position typically being a better leaving group. clockss.org

Green Chemistry Protocols in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. researchgate.net This has led to the exploration of green chemistry protocols for the synthesis of quinolines and their derivatives, including the use of alternative energy sources, greener solvents, and recyclable catalysts. researchgate.netacs.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgbenthamdirect.com This technique has been successfully applied to various steps in the synthesis of quinoline derivatives.

For instance, microwave irradiation has been used to facilitate the Friedlander synthesis of quinolines, a key step in building the core scaffold. nih.gov It has also been employed for the functionalization of pre-formed quinolines. A rapid and efficient synthesis of 2-vinylquinolines from 2-methylquinoline and aldehydes has been achieved using trifluoromethanesulfonamide-mediated olefination under microwave irradiation. nih.gov Catalyst-free nucleophilic addition of 2-methylquinolines to various ketones has also been performed in water under microwave irradiation, highlighting the potential for green and sustainable protocols. researchgate.net One-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid has also been reported, offering a fast and efficient route to these important intermediates. asianpubs.org

The use of microwave assistance in the synthesis of this compound and its derivatives can contribute to more sustainable and efficient manufacturing processes.

| Reaction Type | Key Features | Reference |

| Friedlander Synthesis | Catalyst-free, higher yield than conventional heating | nih.gov |

| Olefination of 2-methylquinoline | Rapid, broad substrate scope | nih.gov |

| Nucleophilic addition | Catalyst-free, aqueous medium | researchgate.net |

| Dichloroquinoline synthesis | One-pot, rapid | asianpubs.org |

| 4-Quinolone synthesis | One-step, short reaction time | qeios.com |

Nanocatalyzed Methodologies

The use of nanocatalysts represents a significant advancement in the synthesis of quinoline derivatives, offering high efficiency and the potential for catalyst recovery and reuse. nih.govnih.gov These catalysts, owing to their high surface-area-to-volume ratio, exhibit remarkable catalytic activity. nih.gov Researchers have successfully employed various metal and metal oxide nanoparticles to facilitate the construction of the quinoline ring. acs.org

Iron-based nanoparticles, such as magnetite (Fe3O4) supported catalysts, have been widely utilized. nih.gov For instance, Fe3O4 nanoparticles functionalized with amino groups have been used to synthesize quinoline derivatives via the Friedlander protocol, reacting α-methylene ketones with 2-aminoaryl ketones. nih.gov These reactions proceed in good yields (68–96%) using ethanol (B145695) as a solvent at 60 °C. nih.gov Similarly, silver nanoparticles immobilized on a silica-coated magnetite core (Fe3O4@SiO2-Ag) have served as a recyclable catalyst for the three-component coupling of aldehydes, amines, and 1,3-indanedione to produce quinoline derivatives. nanomaterchem.com This heterogeneous catalyst is effective in water and ethanol at 60 °C and can be recycled multiple times with only a slight decrease in activity. nanomaterchem.com

Copper oxide (CuO) nanoparticles have also been proven as efficient and reusable catalysts for the one-pot Friedlander quinoline synthesis. acs.org Another approach involves chitosan-decorated copper nanoparticles (CSCuNPs), which have been used for the one-pot multicomponent synthesis of quinoline derivatives under ultrasonic irradiation, highlighting a green and sustainable protocol. scispace.com

Silica (B1680970) nanoparticles (SiO2 NPs) have been employed as inexpensive and efficient catalysts for the microwave-assisted Friedländer annulation reaction between 2-aminoaryl ketones and carbonyl compounds, yielding quinoline derivatives under neutral, solvent-free conditions. rsc.org The ability to reuse these nanocatalysts multiple times without significant loss of activity underscores their economic and environmental benefits. nih.govrsc.org

Table 1: Examples of Nanocatalysts in Quinoline Synthesis

| Catalyst | Reactants | Conditions | Yield | Reusability | Reference |

| Fe3O4 NPs with amino groups | α-methylene ketones, 2-aminoaryl ketones | Ethanol, 60 °C, 2h | 68–96% | Up to 4 cycles | nih.gov |

| Fe3O4@SiO2-Ag | Aldehydes, amines, 1,3-indanedione | Water/Ethanol, 60 °C | High | 6 consecutive times | nanomaterchem.com |

| Fe3O4@arginine | 2-aminoaryl ketones, ketones | Solvent-free | Good to excellent | Not specified | researchgate.net |

| Silica Nanoparticles (NPs) | 2-aminoaryl ketones, carbonyl compounds | Microwave, solvent-free | High | Up to 14 times | rsc.org |

| Chitosan-decorated CuNPs | Aldehydes, dimedone, ethyl cyanoacetate, ammonium (B1175870) acetate (B1210297) | Ultrasonic irradiation | Excellent | 5 times | scispace.com |

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.gov Many nanocatalyzed methods for quinoline synthesis are designed as one-pot strategies. acs.org

A notable example is the four-component reaction to synthesize polyhydroquinoline derivatives. Using a bioactive magnetic nanocatalyst (PpPDA@Fe3O4), researchers combined aromatic aldehydes, dimedone, benzyl (B1604629) acetoacetate, and ammonium acetate in a single pot. mdpi.com This method produced high yields (90–97%) with short reaction times and allowed for easy magnetic separation of the catalyst for reuse. mdpi.com Similarly, chitosan-decorated copper nanoparticles have been used to catalyze a one-pot, four-component reaction to produce novel quinoline derivatives under ultrasonic irradiation, achieving excellent yields in very short reaction times (around 5 minutes). scispace.com

The Doebner reaction, a classic method for forming quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, can be manipulated as a one-pot process. sci-hub.se The order of reactant addition has been found to be critical in determining the final product, allowing for the selective synthesis of 2-methylquinoline-4-carboxylic acid derivatives by reacting pyruvic acid and an aromatic amine in ethanol. sci-hub.se Another one-step method utilizes a PtSn/γ-Al2O3 catalyst in a fixed-bed reactor to synthesize 2-methylquinoline from nitrobenzene (B124822) and ethanol, where ethanol acts as both a solvent and a reactant. google.com This process involves several transformations, including hydrogenation, condensation, and cyclization, occurring sequentially in a single process. google.com

The development of these multi-component, one-pot reactions simplifies the synthesis of complex quinoline structures and aligns with the principles of green chemistry by minimizing solvent use and purification steps. nih.gov

Solvent-Free Reaction Conditions

Performing chemical reactions without the use of volatile and toxic organic solvents is a key goal of green chemistry. rsc.org Solvent-free, or neat, reaction conditions often lead to shorter reaction times, higher yields, and easier product work-up. rsc.org

The synthesis of quinoline derivatives has benefited significantly from this approach, often coupled with nanocatalysis. For example, silica nanoparticles have been used to catalyze the Friedländer hetero-annulation of 2-aminoaryl ketones with carbonyl compounds under solvent-free and microwave-assisted conditions. rsc.org This method is highly efficient, affording high yields of quinolines with short reaction times, and the catalyst can be easily recovered and reused. rsc.org

Similarly, an organocatalyst of arginine coupled to magnetic nanoparticles has been shown to effectively catalyze the synthesis of various quinoline derivatives under solvent-free conditions. researchgate.net Another instance involves using nanocrystalline copper(II) oxide to catalyze a one-pot, four-component synthesis of polyhydroquinoline derivatives under solvent-free conditions, again demonstrating high efficiency. acs.org The synthesis of polysubstituted quinolines has also been achieved by reacting 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions at 90 °C, catalyzed by a magnetic nanocatalyst, resulting in good to high yields (85–96%) within 15–60 minutes. nih.gov

These solvent-free methods not only reduce environmental pollution but also can enhance reaction rates and selectivity, making them attractive alternatives to traditional solvent-based syntheses. rsc.org

Coordination Chemistry of 2 Methylquinoline 8 Thiol

Ligand Properties and Metal Chelation Mechanisms

2-Methylquinoline-8-thiol is a heterocyclic compound featuring a quinoline (B57606) backbone substituted with a methyl group at the 2-position and a thiol group (-SH) at the 8-position. nih.govchemspider.com As a ligand, it primarily functions as a monoanionic bidentate chelator. The chelation process involves two key steps: first, the deprotonation of the acidic thiol group to form a thiolate anion (-S⁻), and second, the coordination of this anion and the lone pair of electrons on the quinoline's nitrogen atom to a central metal ion. nih.govontosight.ai

This N,S-donor ligand forms a highly stable five-membered chelate ring with the metal ion. The presence of both a soft donor atom (sulfur) and a borderline donor atom (nitrogen) allows this compound to coordinate effectively with a wide range of metal ions, including soft and borderline acids according to the Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk The methyl group at the 2-position, adjacent to the coordinating nitrogen, introduces significant steric hindrance, which can influence the ligand's binding preference, the geometry of the resulting complex, and its selectivity for certain metal ions. mdpi.com This steric constraint is a key feature that distinguishes its coordination behavior from that of the unsubstituted 8-quinolinethiol.

Synthesis and Spectroscopic/Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. The resulting complexes can be characterized using a variety of spectroscopic and structural methods to elucidate their composition and geometry. acs.orgresearchgate.netarabjchem.org

This compound readily forms complexes with numerous transition metals. The synthesis is generally achieved by mixing a solution of the ligand with a metal salt, such as a chloride, acetate (B1210297), or nitrate, often in a polar solvent like ethanol (B145695) or methanol. nih.govacs.org The deprotonation of the thiol group can be facilitated by the addition of a weak base.

Zinc (Zn): A model complex with Zn²⁺ was synthesized to investigate the binding mode of the ligand. nih.gov X-ray crystallographic analysis revealed that this compound binds in a bidentate fashion through the endocyclic nitrogen and the exocyclic sulfur atoms, forming a five-coordinate zinc center with a trigonal bipyramidal geometry. nih.gov

Copper (Cu): Copper(II) complexes of related quinoline ligands have been extensively studied. nih.govrsc.org The reaction of this compound with copper salts is expected to yield stable complexes where the Cu²⁺ ion is coordinated by the nitrogen and sulfur donors. The resulting geometry can be influenced by the steric bulk of the ligand and the nature of other coordinated ligands or counter-ions. mdpi.com

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes are of particular interest due to their potential applications. These d⁸ metals typically form square planar complexes. nih.gov The synthesis of Pt(II) complexes with related 8-hydroxyquinolines and 8-quinolinethiol has been reported, often starting from a platinum(II) precursor like K₂PtCl₄. rsc.org The resulting complexes are generally stable and can be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The characterization of these complexes relies heavily on spectroscopic methods.

| Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift in ν(C=N) quinoline ring stretch; Disappearance of ν(S-H) band; Appearance of new ν(M-N) and ν(M-S) bands at lower frequencies. | Confirms coordination of the quinoline nitrogen to the metal center and deprotonation of the thiol group for chelation. researchgate.net |

| UV-Visible Spectroscopy | Shows bands corresponding to intra-ligand π-π* transitions and ligand-to-metal charge transfer (LMCT) transitions. acs.orgresearchgate.net | Provides information about the electronic structure and coordination environment of the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In diamagnetic complexes (e.g., Zn²⁺, Pd²⁺, Pt²⁺), shifts in the proton and carbon signals of the quinoline ring upon coordination. | Confirms ligand binding and provides information on the structure of the complex in solution. nih.gov |

| Mass Spectrometry (MS) | The molecular ion peak confirms the stoichiometry of the complex, typically showing a 2:1 ligand-to-metal ratio. acs.orgnih.gov | Determines the molecular weight and formula of the complex. |

Beyond transition metals, this compound can form stable complexes with main group elements, notably boron. Organoboron quinoline-8-thiolate (B11517215) complexes have been synthesized and characterized. figshare.com The synthesis typically involves the reaction of the ligand with an organoboron precursor.

These complexes are valuable as they incorporate the quinoline-8-thiolate moiety into different chemical architectures, such as π-conjugated polymers. figshare.com Structural analysis is crucial for understanding their properties.

¹¹B NMR Spectroscopy: This is a definitive technique for boron complexes. A signal in the ¹¹B NMR spectrum indicates a tetracoordinated boron atom, confirming the formation of a stable chelate complex where the boron is bonded to both the nitrogen and sulfur atoms of the ligand. figshare.com

Single-Crystal X-ray Diffraction: This method provides unambiguous structural information, confirming the coordination geometry around the boron atom and detailing bond lengths and angles within the complex. figshare.com

Geometrical and Stereochemical Aspects of Metal-2-Methylquinoline-8-thiolate Complexes

The geometry of metal complexes formed with this compound is significantly influenced by the steric bulk of the methyl group located at the 2-position of the quinoline ring. mdpi.com This group is positioned ortho to the coordinating nitrogen atom, creating steric hindrance that can prevent the formation of certain geometries or enforce distorted coordination environments.

For a typical four-coordinate complex with two bidentate ligands (ML₂), an ideal square planar or tetrahedral geometry would be expected. However, the steric clash between the methyl groups of the two ligands can make a planar arrangement unfavorable. This often leads to a distorted tetrahedral geometry or prevents the formation of the bis-chelate (ML₂) complex altogether, favoring the mono-chelate (MLX₂) complex instead. rsc.org

In the case of a five-coordinate Zn²⁺ complex, a trigonal bipyramidal geometry was observed, where the ligand's sulfur donor occupied an equatorial position and the nitrogen donor occupied an axial position. nih.gov This arrangement helps to minimize steric repulsion. The presence of the 2-methyl substituent has been shown to cause stereochemical differences in the structures of related oxorhenium(V) complexes compared to their unsubstituted counterparts. researchgate.net This steric modulation is a powerful tool for tuning the coordination geometry and, consequently, the chemical and physical properties of the resulting metal complexes. mdpi.com

Thermodynamic and Kinetic Stability of Coordination Compounds

The stability of coordination compounds can be described in two ways: thermodynamic stability and kinetic stability. gcnayanangal.comyoutube.com

Thermodynamic Stability: This refers to the position of the equilibrium for the formation of the complex. It is quantified by the stability constant (K) or its logarithm (log K). gcnayanangal.com Complexes formed with chelating ligands like this compound are inherently more thermodynamically stable than analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. The stability of divalent metal complexes often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which predicts that copper(II) complexes will be among the most stable. mdpi.com While specific stability constants for this compound are not widely reported, data for the related 8-quinolinol show high stability constants for its metal complexes. researchgate.net The high stability of related rhenium-8-quinolinolato complexes has also been noted. researchgate.net

The combination of the chelate effect and the strong donor properties of the nitrogen and sulfur atoms results in the formation of robust and stable coordination compounds with a variety of metal ions.

Applications of 2 Methylquinoline 8 Thiol in Materials Science

Integration into Advanced Polymer Systems

The incorporation of specific functional molecules as monomers or pendants into polymer chains is a fundamental strategy for creating materials with tailored properties. 2-Methylquinoline-8-thiol is a candidate for such integration, offering the potential to imbue polymers with desirable optical and electronic characteristics.

Quinoline (B57606) derivatives are pivotal in the development of materials for optoelectronics due to their inherent electronic properties. tandfonline.com The integration of the 2-methylquinoline (B7769805) moiety into polymer backbones can produce optoelectronic polymers with unique photophysical behaviors. Research into methacrylic copolymers containing 2-methylquinoline azo-dyes has demonstrated that the inclusion of this structural unit influences the optical response, which is a critical factor for applications in photonics and optoelectronics. researchgate.net The thiol group of this compound provides a reactive site for polymerization, for instance, through thiol-ene click reactions, which are known for their high efficiency and selectivity. researchgate.netacs.org This allows for the systematic creation of functional polymers where the electronic characteristics of the quinoline ring system can be harnessed for applications in electronic and optical devices.

A key strategy in the design of high refractive index (HRI) polymers is the incorporation of atoms with high electronic polarizability. fsu.edu Sulfur is particularly effective in this regard, and its inclusion in a polymer matrix significantly increases the material's refractive index. fsu.edu The thiol group in this compound makes it an excellent monomer candidate for synthesizing HRI materials.

Research has shown that polyvinyl sulfide (B99878) (PVS) materials, prepared through thiol-yne chemistry, can achieve high refractive indices ranging from nD = 1.68 to 1.75. rsc.org These polymers are optically transparent and thermally stable, making them suitable for optical applications. rsc.org The use of aromatic thiols, such as this compound, can further enhance the refractive index due to the contribution of the delocalized π-electrons in the quinoline ring system. fsu.edu

| Polymer Type | Monomer(s) | Key Principle for HRI | Reported Refractive Index (nD) |

|---|---|---|---|

| Polyvinyl Sulfide (PVS) | Dithiol and Di-/Trialkyne Monomers | High sulfur content from thiol-yne reaction | 1.68 – 1.75 rsc.org |

| Thiol-ene Polymer Composites | Thiol-ene polymer matrix with metal oxide nanoparticles | Incorporation of sulfur and highly polarizable nanoparticles | >1.65 fsu.edu |

| Sulfur-Containing Polymer | Monomer with high sulfur content | High concentration of polarizable sulfur atoms | ~1.69 sumitomoseika.co.jp |

Contributions to Organic Light-Emitting Diodes (OLEDs)

Metal complexes of quinoline derivatives are fundamental components in Organic Light-Emitting Diodes (OLEDs), often serving as emitter or electron-transport materials. sigmaaldrich.comgoogle.com While direct studies on this compound complexes in OLEDs are limited, extensive research on its close analog, 2-methyl-8-quinolinol (the hydroxyl derivative), provides strong evidence of the quinoline core's utility.

A zinc (II) complex of 2-methyl-8-quinolinol has been successfully synthesized and used as a dopant in a polymer-based OLED. ijcce.ac.irijcce.ac.ir These devices exhibited green electroluminescence, demonstrating the effectiveness of the 2-methylquinoline ligand in forming emissive metal complexes. ijcce.ac.irijcce.ac.ir The thiol group in this compound offers a distinct coordination environment for metal ions compared to the hydroxyl group, potentially leading to the formation of novel metal complexes with unique photophysical properties suitable for OLED applications.

| Device Component | Material/Structure | Function | Reference |

|---|---|---|---|

| Device Structure | ITO/PEDOT:PSS (50 nm)/PVK:PBD:Zn(II) complex (110 nm)/Al (150 nm) | Standard polymer-based OLED | ijcce.ac.ir |

| Emissive Dopant | Zinc (II) complex of 2-methyl-8-quinolinol | Green light emission | ijcce.ac.irijcce.ac.ir |

| Observed Emission | 517 nm and 539 nm | Green electroluminescence | ijcce.ac.irijcce.ac.ir |

Role in Photovoltaic Devices, Including Electron-Transport Properties

The application of quinoline derivatives extends to organic photovoltaic (OPV) devices, where they can play a role in light harvesting and charge transport. tandfonline.com The electron-deficient nature of the pyridine (B92270) ring within the quinoline scaffold makes these compounds suitable candidates for electron-transport materials (ETMs).

Studies have shown that zinc (II) complexes containing 8-hydroxyquinoline (B1678124) ligands can exhibit electron transport capabilities superior to those of tris-(8-hydroxyquinoline)aluminum (Alq₃), a benchmark ETM in OLEDs. ijcce.ac.ir This suggests that metal complexes derived from this compound could also function as efficient electron transporters. The combination of the quinoline core's electron-accepting properties and the ability to tune energy levels through metal coordination makes these compounds interesting for investigation as components in the active or transport layers of OPV cells. ijcce.ac.iracs.org

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. ossila.comnih.gov The choice of the organic linker is crucial as it dictates the structure and properties of the resulting framework. This compound is a highly suitable candidate for a linker molecule in MOF synthesis due to its multiple coordination sites: the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group.

Thiol and thioether-based ligands have been specifically used to create MOFs with unique functionalities. rsc.org These sulfur-containing linkers can be incorporated through direct synthesis or via post-synthetic modification. rsc.org The bifunctional nature of this compound allows it to act as a chelating ligand, forming stable structures with metal centers. The presence of sulfur within the MOF's pores and framework can impart properties useful for catalysis, sensing, and conductivity. rsc.org

| Synthesis Approach | Description | Relevance to this compound |

|---|---|---|

| Direct Synthesis | Metal ions and organic linkers are combined in one pot to form the MOF structure. nih.gov | This compound can be used directly as the organic linker. rsc.org |

| Post-Synthetic Modification (PSM) | A pre-existing MOF is chemically modified to introduce new functional groups. rsc.org | The thiol group could be introduced onto a pre-formed quinoline-based MOF. |

| Solvothermal Method | Synthesis is carried out in a sealed vessel at elevated temperature and pressure. researchgate.net | A common method for synthesizing MOFs from linkers like this compound. |

| Interfacial Synthesis | Used to form two-dimensional sheet frameworks, often yielding high conductivity. rsc.org | Potentially applicable for creating conductive 2D MOFs with this linker. |

Analytical and Environmental Applications of 2 Methylquinoline 8 Thiol

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding with a specific analyte. This change can be a "turn-on" or "turn-off" of the fluorescence signal, or a shift in the emission wavelength, allowing for the detection and quantification of the target substance. ekb.egaesj.net Derivatives of the quinoline (B57606) scaffold have been extensively explored for the development of fluorescent chemosensors due to their inherent photophysical properties and their ability to coordinate with metal ions. nih.govmdpi.com

Detection of Metal Ions (e.g., Zinc, Heavy Metals)

The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative of 2-methylquinoline-8-thiol, has been a cornerstone in the design of fluorescent sensors for various metal ions, particularly zinc (Zn²⁺). nih.gova2bchem.com For instance, derivatives of 8-hydroxy-2-methylquinoline have been utilized as foundational components for creating potent zinc sensors. nih.gov The introduction of a thiol group at the 8-position, as in this compound, provides a soft donor atom that can enhance the selectivity towards certain heavy metal ions.

The general mechanism for metal ion detection by such quinoline-based sensors often involves a process called chelation-enhanced fluorescence (CHEF). nih.govresearchgate.net In the unbound state, the fluorescence of the quinoline moiety might be quenched. Upon chelation with a metal ion, the rigidity of the molecule increases, which can inhibit non-radiative decay pathways and lead to a significant enhancement of the fluorescence intensity. researchgate.net

Research on related quinoline derivatives has demonstrated the potential for detecting various metal ions. For example, quinoline-based fluorescent probes have been successfully designed for the selective and sensitive detection of cadmium (Cd²⁺) in mixed aqueous media. researchgate.net While specific studies focusing solely on this compound are limited, the established principles of using substituted quinolines as fluorescent chemosensors for zinc and other heavy metals strongly suggest its potential in this area. nih.govacs.org

Table 1: Examples of Quinoline-Based Fluorescent Sensors for Metal Ion Detection

| Sensor Base | Target Ion | Detection Principle | Reference |

| 8-Hydroxy-2-methylquinoline derivatives | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| Quinoline derivative | Cd²⁺ | Fluorescence enhancement | researchgate.net |

| 8-Sulfonamidoquinoline core | Zn²⁺ | Turn-on fluorescence | acs.org |

Thiol-Triggered Sensing Mechanisms

While this compound itself is a thiol-containing molecule used for sensing other substances, the broader field of chemical sensing includes mechanisms that are triggered by the presence of thiols. These mechanisms are relevant to understanding the reactivity and potential applications of thiol-containing compounds in sensor development.

One common strategy involves the use of a fluorophore that is quenched by a specific group, which can be cleaved by a thiol. For example, the cleavage of a dinitrophenyl ether by a thiol can lead to the release of a highly fluorescent molecule, resulting in a "turn-on" fluorescence response. Another approach is based on the reduction of azide (B81097) groups to amines by thiols, which can also trigger a change in fluorescence. These thiol-triggered reactions are highly specific and have been utilized to develop probes for biologically important thiols like glutathione.

Although these examples describe the detection of thiols, the underlying chemical principles highlight the reactivity of the thiol group, which is a key functional component of this compound. This reactivity is fundamental to its role as a chelating agent and its interactions with various analytes.

pH-Responsive Sensing Systems

The fluorescence of quinoline derivatives can be sensitive to changes in pH. researchgate.net This property can be harnessed to develop pH-responsive sensing systems. The protonation state of the quinoline nitrogen and the thiol group in this compound can influence its electronic properties and, consequently, its fluorescence behavior.

In the case of related quinoline-2-thiol (B7765226) derivatives, studies have shown that changes in pH can lead to a reduction in fluorescence intensity. researchgate.net This pH sensitivity can be an important consideration in the design of metal ion sensors, as the optimal working pH range needs to be established to ensure that the fluorescence signal is primarily due to metal ion binding rather than pH fluctuations. Conversely, this property can be intentionally exploited to create sensors that specifically monitor pH changes in various chemical or biological systems. The development of such pH sensors often involves correlating the fluorescence response of the compound to a range of pH values.

Chelation-Based Extraction and Separation Methodologies

The ability of this compound to form stable complexes with metal ions through chelation is not only useful for sensing but also for the extraction and separation of metals from various matrices. mdpi.com The thiol group and the quinoline nitrogen act as donor atoms, forming a stable ring structure with the metal ion. This complex is often hydrophobic, allowing it to be extracted from an aqueous phase into an immiscible organic solvent.

A notable application of a related compound, quinoline-8-thiol, is in the solid-phase extraction and preconcentration of ultratrace amounts of mercury(II). researchgate.net In this method, the mercury-quinoline-8-thiol complex is quantitatively retained on a solid support, such as naphthalene, over a specific pH range (5.0-7.0). researchgate.net The retained complex can then be eluted with a small volume of an organic solvent and the mercury concentration determined by spectrophotometry. researchgate.net This preconcentration step significantly enhances the detection limit, allowing for the measurement of very low concentrations of the metal. researchgate.net

This chelation-based extraction is a powerful technique for separating target metal ions from complex mixtures, which is a crucial step in many analytical procedures and for the purification of materials. mdpi.commdpi.com The selectivity of the extraction can often be tuned by controlling the pH of the solution.

Application in Environmental Monitoring and Remediation Strategies

The development of sensitive and selective methods for the detection and removal of heavy metal pollutants from the environment is of paramount importance. medcraveonline.comresearchgate.net this compound and its derivatives have potential applications in this field due to their metal-chelating properties.

Chemosensors based on this compound could be employed for the on-site monitoring of heavy metal contamination in water resources. ekb.egmdpi.com For instance, a sensor that exhibits a distinct colorimetric or fluorescent change upon binding to a specific heavy metal ion could provide a rapid and simple method for environmental screening. ekb.eg The use of 8-methylquinoline (B175542) has been noted in the context of inhibiting steel corrosion, indicating its interaction with metal surfaces. nih.gov

Furthermore, the principles of chelation-based extraction can be applied to environmental remediation. Materials functionalized with this compound could be used as adsorbents to remove toxic heavy metals from contaminated water. The high affinity and selectivity of the thiol group for certain heavy metals make it a promising candidate for developing effective remediation strategies.

Computational and Theoretical Studies on 2 Methylquinoline 8 Thiol

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT), are powerful tools for elucidating the electronic structure and properties of molecules. These methods are frequently used to study quinoline (B57606) derivatives. However, specific DFT and TD-DFT investigations on 2-methylquinoline-8-thiol, which would provide foundational data for its electronic behavior, have not been identified in the available scientific literature.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Band Gap Properties)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). While MEP analyses have been performed for a variety of quinoline analogues to understand their interaction mechanisms, a specific MEP map for this compound has not been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. This analysis can reveal important information about hyperconjugative interactions and charge transfer within the molecule, offering a deeper understanding of its stability and reactivity. As with other specific computational analyses, NBO studies focused on this compound are absent from the current body of scientific literature.

Investigation of Nonlinear Optical (NLO) Characteristics

The study of nonlinear optical (NLO) properties is essential for the development of new materials for applications in optoelectronics and photonics. Computational methods are often used to predict the NLO behavior of organic molecules, including various quinoline derivatives which have shown promise in this area. However, there are no available studies that specifically calculate or discuss the NLO characteristics of this compound.

Studies of Reduced Density Gradient (RDG) and Electron Localization Function (ELF)

The Reduced Density Gradient (RDG) is a computational tool used to visualize and analyze weak non-covalent interactions within and between molecules. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a particular region of a molecule, which helps in understanding chemical bonding. Both RDG and ELF analyses contribute to a nuanced understanding of molecular structure and interactions. Regrettably, no research articles detailing RDG or ELF analyses specifically for this compound could be located.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques, such as molecular dynamics, are used to study the dynamic behavior of molecules over time. These methods can provide insights into conformational changes, interactions with other molecules (such as in a solvent or at a biological target), and other dynamic properties. While molecular modeling is a common approach for studying quinoline-based compounds in various contexts, including drug design and materials science, specific simulation studies for this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. dergipark.org.tr The primary goal is to develop a model that can predict the properties of new, untested molecules based solely on their structural features. dergipark.org.tr

While specific QSAR models developed exclusively for this compound are not extensively documented in the literature, the methodology is widely applied to quinoline derivatives. researchgate.netmdpi.comnih.gov A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.

In a study on quinolinone-based thiosemicarbazones, for instance, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal in correlating with the compounds' activities. nih.gov For this compound, relevant descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges. These are often calculated using Density Functional Theory (DFT) methods. dergipark.org.tr

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that describe the molecule's three-dimensional shape.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Once calculated, these descriptors are used as independent variables in a statistical analysis, such as multiple linear regression (MLR), to build a predictive model. dergipark.org.tr The model's robustness and predictive power are assessed through rigorous internal and external validation techniques, such as leave-one-out cross-validation (Q²_LOO) and validation with an external test set (r²_test). mdpi.comnih.gov Such a model could then be used to predict various properties of this compound and its analogues.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Class | Specific Descriptor Example | Property Quantified | Typical Calculation Method |

|---|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability | DFT (e.g., B3LYP/6-31G) |

| Steric | Van der Waals Volume | The volume occupied by the molecule | Computational Geometry |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity | Fragment-based or property-based calculation |

| Thermodynamic | Molar Refractivity | Molar polarizability of a compound | DFT or empirical models |

Molecular Docking Investigations (Focus on Receptor-Ligand Interactions without Biological Outcomes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary objective is to characterize the binding mode and affinity by analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

Specific docking studies detailing the binding of this compound into various protein active sites are not widely published. However, the general procedure can be described. The process begins with high-quality 3D structures of both the ligand and the receptor. Docking algorithms then sample a large number of possible binding poses of the ligand within the receptor's active site. Each pose is evaluated using a scoring function, which estimates the binding free energy, with more negative scores typically indicating a more favorable binding interaction. nih.govresearchgate.net

For this compound, key interactions would involve its distinct chemical features:

The quinoline ring system can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). mdpi.com

The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

The thiol group (-SH) is a versatile interactor, capable of acting as a hydrogen bond donor.

Analysis of docking results from studies on other quinoline derivatives often reveals interactions with key amino acid residues in the receptor's binding pocket. For example, in a study of quinoline-3-carboxamides, π-π stacking with a tyrosine residue was identified as a stable and crucial interaction. mdpi.com A hypothetical docking study of this compound would yield similar data, identifying the specific residues involved and the geometry of the interactions.

Table 2: Hypothetical Interaction Profile for this compound in a Receptor Active Site

| Receptor Amino Acid | Interaction Type | Interacting Group on Ligand | Typical Distance (Å) |

|---|---|---|---|

| Tyrosine (Tyr) | π-π Stacking | Quinoline Ring | 3.5 - 4.5 |

| Aspartic Acid (Asp) | Hydrogen Bond (Acceptor) | Thiol (-SH) Group (Donor) | 2.7 - 3.2 |

| Leucine (Leu) | Hydrophobic Interaction | Methyl (-CH3) Group | 3.0 - 5.0 |

| Serine (Ser) | Hydrogen Bond (Donor) | Quinoline Nitrogen (Acceptor) | 2.8 - 3.3 |

Molecular Dynamics Simulations (Focus on Conformational and Interaction Dynamics)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. fiveable.me For a ligand-receptor complex, MD simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the dynamics of their interactions. volkamerlab.orgnih.gov

While no specific MD simulation studies on this compound are prominently available, the methodology is well-established for analyzing quinoline derivatives. mdpi.com An MD simulation starts with the docked complex, which is solvated in a box of water molecules with ions to mimic physiological conditions. nih.gov The system's energy is first minimized to remove steric clashes. The simulation then proceeds by calculating the forces on each atom and using Newton's equations of motion to predict their positions and velocities over short time steps (femtoseconds), generating a trajectory that can span from nanoseconds to microseconds. dovepress.com

Analysis of the MD trajectory for a complex involving this compound would focus on:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over time to assess the stability of the system. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is maintained. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding.

Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in docking can be monitored throughout the simulation. This analysis reveals which interactions are stable and contribute most significantly to the binding affinity. volkamerlab.org For example, the distance between the thiol hydrogen of this compound and a hydrogen bond acceptor on the protein can be plotted over time to assess the stability of that bond.

MD simulations can reveal conformational changes in the ligand and receptor that are not captured by static docking methods, providing a more accurate and dynamic picture of the molecular recognition process. mdpi.com

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net These methods allow for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For reactions involving this compound, such as its synthesis or subsequent derivatization, computational studies can provide critical insights. For example, in the synthesis of quinoline derivatives, DFT calculations can be used to compare different possible pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. pku.edu.cn By calculating the activation free energies (ΔG‡) for each step, the most energetically favorable pathway can be determined. chemrxiv.org

A computational investigation into a reaction mechanism involving this compound would typically involve:

Geometry Optimization: The 3D structures of all relevant species (reactants, intermediates, transition states, products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products should have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to refine the energies of the optimized structures. Solvation effects can be included using continuum solvent models like the Polarizable Continuum Model (PCM).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product on the potential energy surface.

Through this process, a detailed energy profile of the reaction can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics. pku.edu.cn

Tautomerism Studies (e.g., Thiol-Thione Tautomeric Equilibria)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. This compound can potentially exist in equilibrium with its tautomeric form, 2-methylquinoline-8(1H)-thione. This is an example of thiol-thione tautomerism, which is common in heterocyclic systems containing a mercapto group adjacent to a ring nitrogen atom. researchgate.net

Computational chemistry provides a robust framework for studying these tautomeric equilibria. DFT calculations are particularly well-suited for determining the relative stabilities of tautomers. scirp.org The study involves calculating the thermodynamic properties of each tautomer, such as their electronic energies, enthalpies (ΔH), and Gibbs free energies (ΔG). nih.gov

The key findings from such a study would be the difference in Gibbs free energy (ΔΔG) between the thiol and thione forms. A negative ΔΔG would indicate that the product tautomer is more stable. The equilibrium constant (K_T_) can be calculated from ΔΔG using the equation ΔG = -RT ln(K_T_).

The stability of tautomers is highly dependent on the environment. Therefore, computational studies often compare results from the gas phase with those from different solvents, which are modeled using methods like the PCM. nih.govnuph.edu.ua Generally, for similar heterocyclic systems, the thione form is often favored in polar solvents due to its larger dipole moment, while the thiol form may be more stable in the gas phase or in nonpolar solvents. researchgate.net

Table 3: Illustrative Results of a DFT Calculation on Thiol-Thione Tautomerism

| Property | Thiol Tautomer | Thione Tautomer | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|---|

| Gas Phase | - | - | 0.0 (Reference) | +1.5 (Thiol favored) |

| Water (PCM) | - | - | 0.0 (Reference) | -2.0 (Thione favored) |

| Cyclohexane (PCM) | - | - | 0.0 (Reference) | +1.2 (Thiol favored) |

Note: The data in this table are illustrative and represent typical results for thiol-thione equilibria in heterocyclic systems, not specific experimental or calculated values for this compound.

These computational studies are crucial for understanding the fundamental properties of this compound, as the predominant tautomeric form dictates its chemical reactivity, hydrogen bonding capabilities, and potential interactions with other molecules.

Catalytic Applications and Roles of 2 Methylquinoline 8 Thiol

Utilization of Metal-2-Methylquinoline-8-thiolate Complexes as Catalysts

Metal complexes of 2-methylquinoline-8-thiol, known as 2-methylquinoline-8-thiolates, are notable for their catalytic applications. The coordination of the thiol and the quinoline (B57606) nitrogen to a metal center creates a stable chelate structure that can facilitate a range of catalytic transformations. These complexes are particularly recognized for their role in various coupling and functionalization reactions.

The specific catalytic activity of these complexes is influenced by the nature of the metal ion, the solvent, and the reaction conditions. For instance, cobalt(II) complexes with disulfide ligands related to quinoline-8-thiol have been studied to understand the redox conversion between cobalt(II)-disulfide and cobalt(III)-thiolate species, a process that is fundamental to their catalytic potential. universiteitleiden.nl The ligand field strength plays a crucial role in inducing this redox conversion. universiteitleiden.nl

Furthermore, the general class of 8-quinolinethiol derivatives can be used to synthesize N2S2-donor tetradentate ligands, which are valuable in creating catalytically active metal complexes. guidechem.com The stability of these complexes often makes them effective catalysts in organic synthesis. guidechem.com

Organocatalytic Systems Involving Thiol Derivatives (e.g., Thioureas)

Beyond their role as ligands in metal catalysis, derivatives of this compound, particularly those incorporating thiourea (B124793) moieties, have emerged as effective organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis.

Cinchona alkaloid-derived thioureas, for example, have been successfully employed in asymmetric synthesis under both batch and continuous flow conditions. uevora.pt These catalysts are particularly effective in promoting reactions like the aza-Michael addition, where the thiourea group plays a key role in activating the substrates through hydrogen bonding. uevora.pt The development of such organocatalytic systems highlights the potential for creating environmentally benign and highly selective catalytic processes. uni-muenchen.de Imidazolidine-4-thiones, another class of thiol derivatives, have also shown promise as prebiotic organocatalysts. uni-muenchen.de

Role in C-H Functionalization Catalysis

The functionalization of otherwise inert C-H bonds is a significant area of research in organic chemistry, and 2-methylquinoline (B7769805) and its derivatives play a crucial role as directing groups in these transformations. The nitrogen atom of the quinoline ring can coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation and subsequent functionalization. nih.gov

Rhodium-Catalyzed Thiolation Reactions

Rhodium catalysts have been effectively used for the C-H thiolation of various substrates. dntb.gov.ua For instance, rhodium(III)-catalyzed C(sp3)-H thiolation of 8-methylquinolines has been achieved using disulfides as the thiolating agent, promoted by benzoic anhydride. researchgate.net This method provides a direct route to introduce a thiol group at the methyl position of the quinoline. The reaction proceeds through the formation of a five-membered rhodacycle intermediate. researchgate.net Similar rhodium(III)-catalyzed systems have been developed for the C7-thiolation of indolines, demonstrating the broader applicability of this approach. acs.org

Palladium-Catalyzed C-H Activation Processes

Palladium catalysis is widely employed for C-H activation and functionalization, and the 8-methylquinoline (B175542) moiety serves as an effective directing group in these reactions. nih.gov Palladium catalysts have been used for the C-H fluorination of 8-methylquinoline derivatives, showcasing the versatility of this system for introducing various functional groups. beilstein-journals.org In these reactions, a palladium(II)/palladium(IV) catalytic cycle is often proposed, where the quinoline nitrogen directs the C-H activation step. beilstein-journals.org

Palladium-catalyzed C-H activation has also been utilized for the synthesis of complex molecules, such as C-aryl glycosides, where an 8-aminoquinoline (B160924) auxiliary directs the ortho-C-H glycosylation. acs.org Furthermore, palladium catalysis has enabled the dual activation of C(sp3)-H and C(sp2)-H bonds in 8-methylquinoline N-oxides, providing access to C7-functionalized products. researchgate.net

Development and Performance Evaluation of Catalytic Systems

The development of new catalytic systems involving this compound and its derivatives is an active area of research. This includes the design of novel metal complexes and organocatalysts with enhanced reactivity, selectivity, and stability. Performance evaluation of these catalytic systems is crucial and typically involves assessing factors such as yield, enantioselectivity (for asymmetric reactions), and catalyst reusability. nih.gov

For instance, the development of rhodium(III)-catalyzed C7-thiolation of indolines involved optimizing the directing group and reaction conditions to achieve a broad substrate scope and high functional group tolerance. acs.org Similarly, the performance of organocatalytic systems, such as those based on cinchona alkaloid thioureas, is evaluated by their ability to produce products with high yields and enantiomeric excess under mild and often environmentally friendly conditions. uevora.pt

The table below summarizes key findings from the development and evaluation of various catalytic systems involving 2-methylquinoline derivatives.

| Catalyst System | Reaction Type | Key Findings |

| Rh(III)/Benzoic Anhydride | C(sp3)-H Thiolation of 8-Methylquinolines | Efficient and regioselective thiolation. researchgate.net |

| Pd(II)/AgF | C-H Fluorination of 8-Methylquinolines | Successful introduction of fluorine at the benzylic position. beilstein-journals.org |

| Cinchona Alkaloid Thiourea | Asymmetric aza-Michael Addition | High yields and enantioselectivities under flow conditions. uevora.pt |

| Rh(III)/Disulfides | C7-Thiolation of Indolines | Broad substrate scope and good functional group tolerance. acs.org |

Supramolecular Chemistry Involving 2 Methylquinoline 8 Thiol

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular architectures using 2-methylquinoline-8-thiol and its derivatives is a testament to the power of molecular recognition and self-assembly. These processes are governed by a variety of non-covalent interactions that dictate the final, thermodynamically stable structure. dokumen.pub The quinoline (B57606) moiety, with its aromatic nature and nitrogen heteroatom, alongside the thiol group, provides specific sites for hydrogen bonding, metal coordination, and other weak interactions.

In crystal engineering, the strategic use of functional groups like carboxylic acids in conjunction with quinoline derivatives has proven effective in creating self-assembled structures. Carboxylic acids act as both hydrogen bond donors and acceptors, facilitating the formation of predictable supramolecular synthons. researchgate.net For instance, the combination of 2-methylquinoline (B7769805) with various monocarboxylic and dicarboxylic acids has led to the formation of one-dimensional (1D) to three-dimensional (3D) supramolecular architectures. researchgate.net These assemblies are often stabilized by a network of hydrogen bonds and other non-covalent interactions.

The self-assembly process can be influenced by various factors, including the choice of solvent, temperature, and the specific substituents on the quinoline ring. For example, studies on other quinoline derivatives have shown that substituents can direct the formation of different supramolecular motifs, such as dimers, tapes, and layers. researchgate.net The interplay of these factors allows for a degree of control over the final architecture, enabling the design of materials with specific properties and functions. dokumen.pub

Analysis of Non-Covalent Interactions in Supramolecular Systems (e.g., π···π stacking, C-H···π, Hydrogen Bonding)

The stability and structure of supramolecular systems derived from this compound are underpinned by a delicate balance of various non-covalent interactions. These interactions, though individually weak, collectively play a crucial role in directing the self-assembly process.

π···π Stacking: The aromatic quinoline ring is prone to π···π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the cohesive energy of the crystal lattice. rsc.org The strength and geometry of these interactions can be modulated by substituents on the aromatic ring and the presence of other intermolecular forces. uva.es For example, hydrogen bonding can influence the electron density of the π orbitals, thereby affecting the strength of the π-π stacking interaction. rsc.org In some structures, the centroid-to-centroid distance between stacked quinoline moieties can be around 3.62 Å, indicating a significant stacking interaction. researchgate.net

C-H···π Interactions: These interactions involve a C-H bond acting as a weak acid and a π-system acting as a weak base. In the context of this compound-based systems, C-H···π interactions can occur between the C-H bonds of one molecule and the aromatic ring of a neighboring molecule, further stabilizing the supramolecular structure. nih.gov

The interplay of these non-covalent forces is complex and interdependent. For example, the formation of a hydrogen bond can alter the electronic properties of the aromatic rings, which in turn affects the π-π stacking interactions. rsc.org A comprehensive understanding of these interactions is crucial for the rational design of new supramolecular materials with desired topologies and properties.

Formation of Inclusion Complexes

Inclusion complexes are supramolecular assemblies where one chemical species (the "guest") is enclosed within the cavity of another (the "host"). Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for forming such complexes with a wide range of guest molecules. oatext.com

The formation of inclusion complexes with this compound as the guest molecule is driven by the favorable interaction between the hydrophobic quinoline moiety and the nonpolar cavity of the cyclodextrin (B1172386). oatext.com This encapsulation can lead to significant changes in the physicochemical properties of the guest molecule. For instance, the aqueous solubility of a hydrophobic guest can be enhanced upon complexation. oatext.com

While specific studies on the inclusion complexes of this compound with cyclodextrins are not extensively detailed in the provided search results, the general principles of cyclodextrin inclusion chemistry suggest its potential. The process typically involves co-precipitation or kneading of the host and guest molecules. beilstein-journals.org The stoichiometry of the resulting complex, i.e., the host-to-guest ratio, can be determined using techniques like UV-Vis spectrophotometry and thermogravimetric analysis (TGA). beilstein-journals.org The formation of a true inclusion complex can be confirmed by methods such as powder X-ray diffraction (PXRD). beilstein-journals.org

The ability of this compound to form inclusion complexes could be leveraged for various applications, such as improving its handling, stability, or for controlled release applications, although further specific research is required.

Metal-Organic Frameworks (MOFs) Derived from 2-Methylquinoline-8-thiolate for Specific Chemical Functions

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. sigmaaldrich.com The functionalization of MOFs with thiol groups has garnered significant interest due to the unique properties that the sulfur atom imparts, such as high affinity for certain metal ions and enhanced catalytic or electronic properties. rsc.orgresearchgate.net 2-Methylquinoline-8-thiolate, the deprotonated form of this compound, is a promising ligand for the construction of functional MOFs.

The synthesis of thiol-functionalized MOFs can be achieved through direct synthesis, where the thiol-containing ligand is used from the outset, or through post-synthetic modification (PSM), where the thiol group is introduced into a pre-existing MOF structure. rsc.orgd-nb.info The choice of synthetic method can influence the final properties of the MOF. scispace.com For instance, mechanochemical synthesis, a solvent-free or low-solvent method, has emerged as a greener alternative to traditional solvothermal methods for producing some MOFs. mdpi.com

MOFs derived from 2-methylquinoline-8-thiolate could exhibit a range of specific chemical functions:

Catalysis: The metal nodes within the MOF can act as catalytic sites, and the confined environment of the pores can influence the selectivity of chemical reactions. nih.gov The presence of the thiol group can also contribute to catalytic activity, particularly in reactions involving sulfur-containing compounds or in redox processes. nih.gov

Sensing: The interaction of the thiol groups or the quinoline nitrogen with specific analytes could lead to a detectable change in the MOF's properties, such as its fluorescence, making it a potential chemical sensor. thegoodscentscompany.com

Adsorption and Separation: The porous nature of MOFs makes them excellent candidates for the adsorption and separation of gases and liquids. The chemical functionality of the pores, endowed by the 2-methylquinoline-8-thiolate ligand, can be tailored to selectively adsorb specific molecules. mdpi.com For example, MOFs have been extensively studied for CO2 capture. mdpi.com

The table below summarizes some key aspects of MOFs and their potential relevance to frameworks derived from 2-methylquinoline-8-thiolate.

| Feature | Description | Potential Relevance for 2-Methylquinoline-8-thiolate MOFs |

| Porosity | High surface area and tunable pore size. sigmaaldrich.com | High capacity for gas storage or catalysis. |

| Metal Nodes | Can be varied (e.g., Cu, Zn, Fe, Al). sigmaaldrich.com | Tuning of catalytic and electronic properties. |

| Organic Linker | Provides structural diversity and functionality. rsc.org | The quinoline and thiol groups offer sites for further functionalization and specific interactions. |

| Synthesis | Solvothermal, mechanochemical, post-synthetic modification. scispace.commdpi.com | Control over crystallinity, morphology, and functionality. |

The development of MOFs based on 2-methylquinoline-8-thiolate holds considerable promise for the creation of advanced materials with tailored functions for a variety of chemical applications.

Structure Activity Relationship Sar Studies of 2 Methylquinoline 8 Thiol Derivatives Excluding Biological Contexts

Influence of Substituent Effects on Chemical Properties and Reactivity

The chemical behavior of the 2-methylquinoline-8-thiol framework is significantly modulated by the electronic and steric nature of various substituents attached to the quinoline (B57606) ring system. These modifications influence inherent chemical properties such as tautomerism and electron distribution, which in turn dictate the molecule's reactivity in various chemical transformations.

Studies on related quinolinethiones and their precursors reveal key structure-reactivity trends. For instance, the reactivity of chloro-substituted quinolines is a central theme in the synthesis of diverse derivatives. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent conversion to the thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, provides a platform to study nucleophilic substitution at the C4 position. mdpi.com The reaction of this chloro-derivative with thiourea (B124793) can yield different products depending on the reaction conditions; a 1:1 molar ratio in ethanol (B145695) produces the 4-chloro-8-methylquinoline-2(1H)-thione, while increasing the thiourea ratio and using a higher-boiling solvent like DMF leads to the formation of 8-methyl-4-sulfanylquinoline-2(1H)-thione. mdpi.com

The thione derivative itself exhibits important chemical properties. The ¹H-NMR spectrum of 4-chloro-8-methylquinoline-2(1H)-thione in DMSO indicates the presence of a thiolactam-thiolactim tautomeric equilibrium, with the thiolactam form being predominant. mdpi.com This tautomerism is a characteristic feature of such heterocyclic systems. mdpi.com Furthermore, the reactivity of the 4-chloro group is demonstrated in its reactions with various nucleophiles. Treatment with thiols like ethanethiol, butanethiol, or thiophenol results in the displacement of the chlorine to form the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. mdpi.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) yields 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com

In the synthesis of 2-methyl-3-(phenylthiomethyl)quinoline derivatives, it was observed that the nature of substituents on the reacting thiophenol (including alkyl, methoxy (B1213986), and halo groups) did not have a significant effect on the yields of the final products, suggesting a robust reaction pathway under the specified conditions. mdpi.com

Table 1: Summary of Substituent Effects on Reactivity of Quinoline Derivatives

| Parent Compound/System | Substituent/Reactant | Position | Observation | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea (1:1 molar ratio) | 2 | Thiation to form 4-chloro-8-methylquinoline-2(1H)-thione. | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol, Butanethiol, Thiophenol | 4 | Nucleophilic substitution of the chloro group to yield 4-alkyl/phenylthio derivatives. | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine hydrate | 4 | Nucleophilic substitution of the chloro group to form 4-hydrazino derivative. | mdpi.com |

| 8-Hydroxy-2-methylquinoline | Azo group | 5 | The methyl group at C2 facilitates oxidation and makes the reduction potential more negative. | researchgate.net |

| 2-Chloro-6-methylquinoline | Methylthio group vs. Chloro group | 2 | The -SCH₃ group is less electron-withdrawing than the -Cl group. | |

| Morita-Baylis-Hillman Adducts | Substituted thiophenols (alkyl, methoxy, halo) | N/A | Substituents on the thiol had no significant effect on the yield of 2-methyl-3-(phenylthiomethyl)quinolines. | mdpi.com |